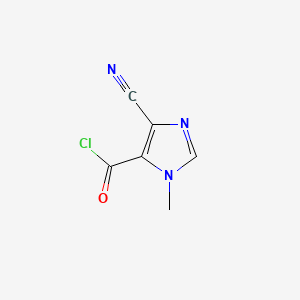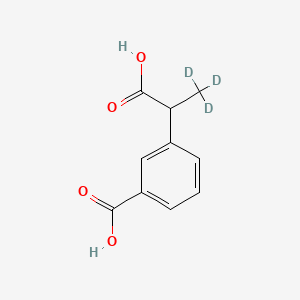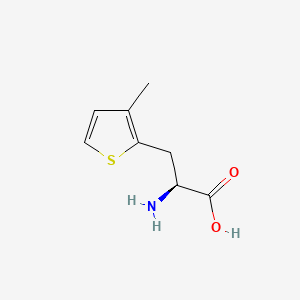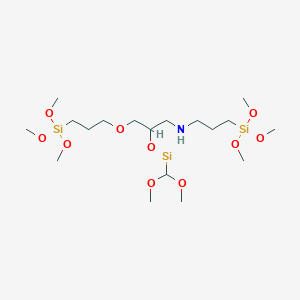
Eniluracil-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase (DPD). This compound is primarily used in biochemical research, particularly in the study of metabolic pathways and enzyme inhibition. The incorporation of carbon-13 and nitrogen-15 isotopes allows for detailed tracking and analysis in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eniluracil-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the uracil structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps, including the synthesis of labeled precursors, purification, and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Eniluracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: Reduction reactions
Propiedades
Número CAS |
1329556-69-5 |
|---|---|
Fórmula molecular |
C6H4N2O2 |
Peso molecular |
139.089 |
Nombre IUPAC |
5-ethynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
Clave InChI |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
SMILES |
C#CC1=CNC(=O)NC1=O |
Sinónimos |
5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2; 5-Ethynyluracil-13C,15N2; NSC 687296-13C,15N2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)







